molecular formula C11H16O2 B075128 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione CAS No. 1131-02-8

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione

Cat. No. B075128
CAS RN: 1131-02-8
M. Wt: 180.24 g/mol
InChI Key: BTNZTGPJWZBPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione has been reported through various methods. For instance, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione from 1,2,3,6-tetrahydrobenzocyclobutene-3,6-dione through thermal ring opening, showing the potential for creating highly reactive substances and polycyclic compounds (Kanao & Oda, 1984). Additionally, the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione from methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate has been demonstrated, highlighting the formation of highly functionalized intermediates for further organic synthesis (Fadeyi & Okoro, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, revealing intricate details about their conformations and structural characteristics. For example, the analysis of phenylhydrazone derivatives of dimedone (a related compound) has provided insights into intramolecular hydrogen bonding, spectral characteristics, and conformational considerations, emphasizing the significance of the molecular structure in determining the compound's chemical behavior (Drew, Vickery, & Willey, 1982).

Chemical Reactions and Properties

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione participates in various chemical reactions, contributing to the synthesis of complex molecules. For instance, its derivatives have been involved in reactions leading to the formation of exocyclic enamine derivatives when reacted with primary and secondary amines, showcasing the compound's reactivity and functional group transformations (Khlebnikova, Isakova, & Lakhvich, 2011).

Safety And Hazards

The safety data sheet for 5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and seeking medical attention .

properties

IUPAC Name

5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZTGPJWZBPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311403
Record name 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-prop-2-enylcyclohexane-1,3-dione

CAS RN

1131-02-8
Record name NSC242995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethyl-2-prop-2-enylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.